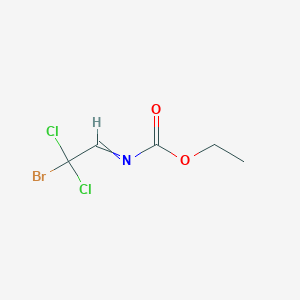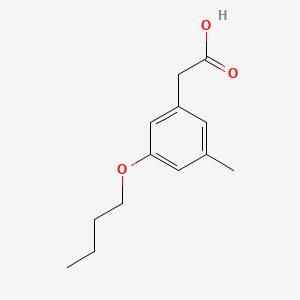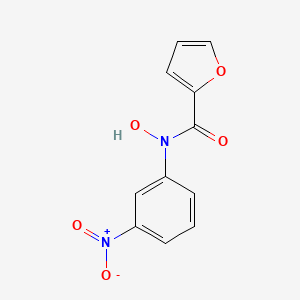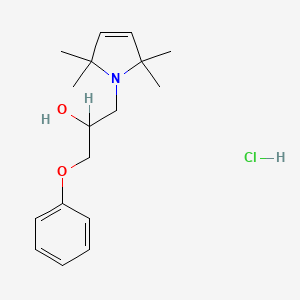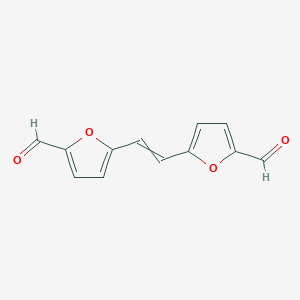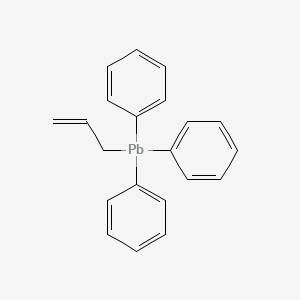
Plumbane, triphenyl-2-propenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Plumbane, triphenyl-2-propenyl- is an organolead compound characterized by the presence of a lead atom bonded to three phenyl groups and one 2-propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Plumbane, triphenyl-2-propenyl- typically involves the reaction of triphenyllead chloride with an appropriate 2-propenyl reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and toluene, and the reaction may require the use of a catalyst such as palladium or platinum to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of Plumbane, triphenyl-2-propenyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Plumbane, triphenyl-2-propenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other oxidation products.
Reduction: Reduction reactions can convert the lead atom to a lower oxidation state.
Substitution: The phenyl or 2-propenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead oxides, while substitution reactions can produce a variety of organolead compounds with different functional groups.
Scientific Research Applications
Plumbane, triphenyl-2-propenyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organolead compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Plumbane, triphenyl-2-propenyl- involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The lead atom in the compound can form coordination complexes with various ligands, influencing the activity of enzymes and other proteins. The phenyl and 2-propenyl groups can also participate in hydrophobic interactions and other non-covalent interactions with biological targets, modulating their function.
Comparison with Similar Compounds
Similar Compounds
Triphenyllead chloride: Similar in structure but lacks the 2-propenyl group.
Triphenyllead acetate: Contains an acetate group instead of the 2-propenyl group.
Triphenyllead hydroxide: Contains a hydroxide group instead of the 2-propenyl group.
Uniqueness
Plumbane, triphenyl-2-propenyl- is unique due to the presence of the 2-propenyl group, which imparts distinct chemical and physical properties compared to other triphenyllead compounds. This structural difference can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
38795-78-7 |
|---|---|
Molecular Formula |
C21H20Pb |
Molecular Weight |
479 g/mol |
IUPAC Name |
triphenyl(prop-2-enyl)plumbane |
InChI |
InChI=1S/3C6H5.C3H5.Pb/c3*1-2-4-6-5-3-1;1-3-2;/h3*1-5H;3H,1-2H2; |
InChI Key |
BGFMFLQHXOOQCP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC[Pb](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1',4',5-Trihydroxy-3',7-dimethyl[2,2'-binaphthalene]-1,4,5',8'-tetrone](/img/structure/B14659952.png)
![3-[[4-[Formyl(methyl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B14659953.png)
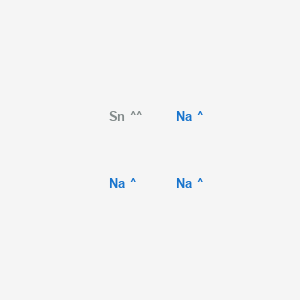

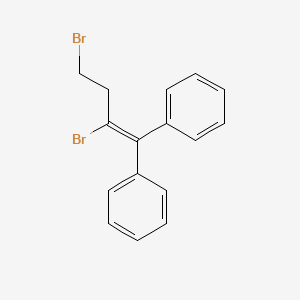
![N-[(2-amino-5-chlorophenyl)-thiophen-2-ylmethylidene]hydroxylamine](/img/structure/B14659969.png)
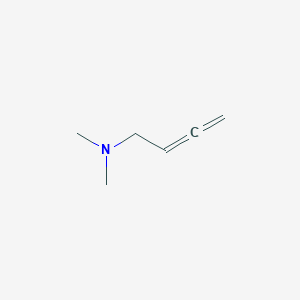
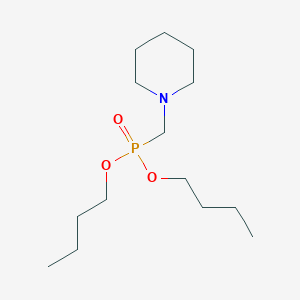
![Butane, 1,1'-[(2-bromoethylidene)bis(oxy)]bis-](/img/structure/B14659996.png)
